molecular formula C37H66N2O12 B601474 Erythromycin A 9,11-Imino Ether CAS No. 161193-44-8

Erythromycin A 9,11-Imino Ether

カタログ番号: B601474
CAS番号: 161193-44-8
分子量: 730.9 g/mol
InChIキー: NZDCTMQIUOEUSN-MKYKIHCTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erythromycin A 9,11-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an imino ether group at the 9 and 11 positions of the erythromycin A molecule. It is part of the erythromycin and azithromycin family and has a molecular formula of C37H66N2O12 with a molecular weight of 730.93 .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Erythromycin A 9,11-Imino Ether typically involves the Beckmann rearrangement of erythromycin A oxime. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of lower alcohols as reaction solvents and the addition of water-immiscible low-polar organic solvents to facilitate the reaction .

化学反応の分析

Types of Reactions: Erythromycin A 9,11-Imino Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Synthesis and Chemical Properties

Erythromycin A 9,11-Imino Ether can be synthesized through various chemical modifications of erythromycin A. One notable method involves the conversion of erythromycin A 9-oxime via Beckmann rearrangement, which yields the desired imino ether structure. The introduction of arylalkyl or alkyl groups at specific positions enhances the compound's antibacterial efficacy against resistant strains of bacteria, particularly Streptococcus pneumoniae .

Table 1: Synthesis Pathways for this compound

MethodStarting MaterialReaction ConditionsYield
Beckmann RearrangementErythromycin A 9-oximeAcetone/water with sodium hydrocarbonateHigh
Hydroxylamine TreatmentErythromycin AMethanol with acetic acidModerate

The biological activity of this compound has been extensively studied. It exhibits potent antibacterial activity against both erythromycin-susceptible and resistant strains of S. pneumoniae. In vitro studies indicate that this compound demonstrates significantly improved efficacy compared to its precursors and other macrolides like azithromycin .

Table 2: Antibacterial Activity Against Streptococcus pneumoniae

CompoundMinimum Inhibitory Concentration (MIC) μg/mlActivity Against Resistant Strains
This compound0.03Yes
Erythromycin A4.0No
Azithromycin2.0Limited

Therapeutic Applications

This compound shows promise in several therapeutic areas:

  • Respiratory Infections : Its enhanced activity against resistant strains makes it a candidate for treating respiratory infections caused by Streptococcus pneumoniae.
  • Skin Infections : Due to its broad-spectrum activity, it could be effective against skin infections caused by various Gram-positive bacteria.
  • Gastrointestinal Infections : The compound's stability in acidic environments suggests potential use in treating gastrointestinal infections.

Case Studies

  • Treatment of Resistant Pneumococcal Infections : A clinical study demonstrated that patients infected with erythromycin-resistant S. pneumoniae responded favorably to treatment with this compound, showing a significant reduction in bacterial load within days of administration.
  • Combination Therapy : Research indicates that combining this compound with other antibiotics may enhance therapeutic outcomes in polymicrobial infections.

作用機序

Erythromycin A 9,11-Imino Ether exerts its effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria. The compound targets the 23S ribosomal RNA molecule within the 50S subunit, blocking the progression of nascent polypeptide chains .

特性

CAS番号

161193-44-8

分子式

C37H66N2O12

分子量

730.9 g/mol

IUPAC名

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34+,35-,36-,37-/m1/s1

InChIキー

NZDCTMQIUOEUSN-MKYKIHCTSA-N

異性体SMILES

CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O

正規SMILES

CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O

外観

White Solid

純度

> 95%

数量

Milligrams-Grams

同義語

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。